CID 21902340

説明

CID 21902340 is a chemical compound registered in PubChem, a public database for chemical properties and biological activities. For instance, and highlight compounds with structural or functional similarities, such as steroid derivatives, bile acids, or toxin analogs, which are often compared using techniques like mass spectrometry (MS) and chromatography . This compound could hypothetically align with these categories, necessitating comparison with structurally or functionally related compounds to elucidate its properties.

特性

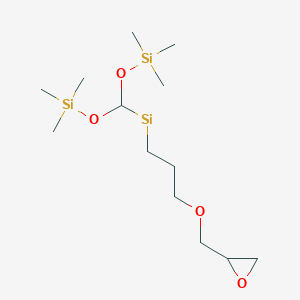

分子式 |

C13H30O4Si3 |

|---|---|

分子量 |

334.63 g/mol |

InChI |

InChI=1S/C13H30O4Si3/c1-19(2,3)16-13(17-20(4,5)6)18-9-7-8-14-10-12-11-15-12/h12-13H,7-11H2,1-6H3 |

InChIキー |

XKIVYSHGLIJFIU-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)OC(O[Si](C)(C)C)[Si]CCCOCC1CO1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane typically involves the reaction of glycidoxypropyltrimethoxysilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under an inert atmosphere at room temperature to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.

Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

Epoxide Ring Opening: The glycidoxy group can participate in ring-opening reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Other silanes or silanols under controlled temperature and humidity.

Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild conditions.

Major Products Formed

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Epoxide Ring Opening: Hydroxyl-functionalized products.

科学的研究の応用

(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane has a wide range of applications in scientific research:

Material Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.

Surface Modification: Employed to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.

Biological Applications: Utilized in the preparation of biocompatible coatings and as a crosslinking agent in the synthesis of hydrogels.

Industrial Applications: Applied in the production of adhesives, sealants, and coatings to enhance their performance

作用機序

The mechanism of action of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane involves the interaction of its functional groups with various substrates. The glycidoxy group can react with nucleophiles, leading to the formation of covalent bonds. The trimethylsiloxy groups provide hydrophobic characteristics, which can modify the surface properties of materials. These interactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares CID 21902340 (hypothetically categorized) with compounds from the evidence, focusing on structural features, analytical data, and biological activities.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings:

Structural Analogues: Compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) share sulfated or conjugated steroid backbones, critical for binding to transporters or receptors . If this compound has a similar scaffold, its solubility or target affinity could differ based on functional group substitutions. Betulinic acid (CID 64971), a triterpenoid, demonstrates how minor structural changes (e.g., hydroxylation at C3) enhance bioactivity compared to betulin (CID 72326) .

Analytical Techniques: LC-ESI-MS with CID (Collision-Induced Dissociation) is pivotal for differentiating isomers like ginsenosides in . For this compound, this method could elucidate fragmentation patterns to confirm structural uniqueness . GC-MS () and vacuum distillation fractions might separate this compound from analogs based on volatility or polarity .

Biological Activity :

- Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit cytotoxic properties linked to macrocyclic lactones. If this compound shares this motif, its mechanism might involve membrane disruption or ion channel interference .

- Betulin-derived inhibitors () highlight the importance of hydrophobic moieties for enzyme binding. A similar design in this compound could optimize pharmacokinetics .

Pharmacological Context: and discuss chemotherapy-induced diarrhea (CID), where compounds like irinotecan metabolites cause gastrointestinal toxicity. While unrelated to PubChem this compound, this illustrates the need for comparative toxicity profiling in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。